molecular formula C23H22N3NaO6S2 B12770837 3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt CAS No. 34328-00-2

3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt

Katalognummer: B12770837
CAS-Nummer: 34328-00-2
Molekulargewicht: 523.6 g/mol
InChI-Schlüssel: CMKGDUPYPXXDAC-JJQRAXEFSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt is a complex organic compound with a unique structure that combines benzoxazole, imidazolidinylidene, and sulfonic acid moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt typically involves multiple steps The imidazolidinylidene moiety is then synthesized and attached to the benzoxazole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.

    Substitution: The benzoxazole and imidazolidinylidene moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole or imidazolidinylidene moieties.

Wissenschaftliche Forschungsanwendungen

3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or marker in biological assays due to its unique structural features.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the formulation of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt involves its interaction with specific molecular targets and pathways. The benzoxazole and imidazolidinylidene moieties may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole derivatives: These compounds share the benzoxazole core and exhibit similar chemical reactivity and biological activity.

    Imidazolidinylidene derivatives: Compounds with the imidazolidinylidene moiety may have comparable mechanisms of action and applications.

    Sulfonic acid derivatives: These compounds possess the sulfonic acid group, contributing to their solubility and reactivity.

Uniqueness

3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt is unique due to its combination of benzoxazole, imidazolidinylidene, and sulfonic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

34328-00-2

Molekularformel

C23H22N3NaO6S2

Molekulargewicht

523.6 g/mol

IUPAC-Name

sodium;3-[(2E)-2-[(2E)-2-[3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene]ethylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate

InChI

InChI=1S/C23H23N3O6S2.Na/c27-15-14-25-19(22(28)26(23(25)33)17-7-2-1-3-8-17)11-12-21-24(13-6-16-34(29,30)31)18-9-4-5-10-20(18)32-21;/h1-5,7-12,27H,6,13-16H2,(H,29,30,31);/q;+1/p-1/b19-11+,21-12+;

InChI-Schlüssel

CMKGDUPYPXXDAC-JJQRAXEFSA-M

Isomerische SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\3/N(C4=CC=CC=C4O3)CCCS(=O)(=O)[O-])/N(C2=S)CCO.[Na+]

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC=C3N(C4=CC=CC=C4O3)CCCS(=O)(=O)[O-])N(C2=S)CCO.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.